7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one

Antibacterial Chrysin derivative Structure-activity relationship

7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one (CAS 873302-14-8) is a synthetic flavonoid belonging to the benzopyran-4-one (chromone) class, featuring a 5-hydroxyl, a 2-phenyl substituent, and a 7-(3-bromopropoxy) side chain. It is formally a 7-O-alkylated chrysin derivative and serves primarily as an electrophilic building block in medicinal chemistry, where the terminal bromine enables further nucleophilic substitution for the installation of amine, thiol, or other functional groups.

Molecular Formula C18H15BrO4
Molecular Weight 375.2 g/mol
CAS No. 873302-14-8
Cat. No. B12590170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one
CAS873302-14-8
Molecular FormulaC18H15BrO4
Molecular Weight375.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCCCBr)O
InChIInChI=1S/C18H15BrO4/c19-7-4-8-22-13-9-14(20)18-15(21)11-16(23-17(18)10-13)12-5-2-1-3-6-12/h1-3,5-6,9-11,20H,4,7-8H2
InChIKeyIGBVXHRVPIKEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one (CAS 873302-14-8): A Synthetic Flavonoid Intermediate for Specialized Research Procurement


7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one (CAS 873302-14-8) is a synthetic flavonoid belonging to the benzopyran-4-one (chromone) class, featuring a 5-hydroxyl, a 2-phenyl substituent, and a 7-(3-bromopropoxy) side chain . It is formally a 7-O-alkylated chrysin derivative and serves primarily as an electrophilic building block in medicinal chemistry, where the terminal bromine enables further nucleophilic substitution for the installation of amine, thiol, or other functional groups [1]. Its molecular formula is C₁₈H₁₅BrO₄ with a molecular weight of 375.2 g/mol .

Why 7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one Cannot Be Replaced by Generic Chrysin or Other 7-O-Bromoalkyl Flavones


In-class substitution of this compound with unmodified chrysin, 7-(2-bromoethoxy)-chrysin, or 7-(4-bromobutoxy)-chrysin is chemically invalid for downstream applications relying on the 3-carbon bromoalkyl spacer. The spacer length directly governs the distance between the flavone pharmacophore and the terminal electrophile, which dictates both the reactivity kinetics in nucleophilic displacement reactions and the three-dimensional geometry of the final conjugate [1]. Replacing the bromopropoxy chain with a shorter bromoethoxy chain alters the conformational freedom and may preclude engagement of distal binding pockets in target proteins; a longer bromobutoxy or bromohexyloxy chain can introduce unwanted hydrophobicity and steric clashes [1]. Thus, procurement decisions must specify the exact bromoalkyl chain length to ensure synthetic reproducibility and biological fidelity [2].

Quantitative Differentiation Evidence for 7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one Versus Closest Analogs


Spacer-Dependent Antibacterial Activity: Chrysin vs. 3-Carbon, 4-Carbon, and 6-Carbon Bromoalkyl Intermediates

The 7-O-(3-bromopropyl)-chrysin core is the essential precursor to series 1 chrysin analogues bearing a 3-carbon spacer between the flavone and the terminal amine. In the study by Suresh Babu et al., the final amino derivatives synthesized from this bromo intermediate exhibited antibacterial activity that was spacer-length-dependent: 3-carbon spacer compounds (series 1) showed MIC values equal to streptomycin against Bacillus sphaericus (MIC = 6.25 µg/mL for compound 3b vs. 6.25 µg/mL for streptomycin), while 4-carbon spacer analogues displayed broader Gram-positive and Gram-negative coverage [1]. Without the 3-bromopropoxy intermediate, neither the 3-carbon-linked amino derivatives nor their distinct antibacterial profile could be accessed [1].

Antibacterial Chrysin derivative Structure-activity relationship

GABA-A Receptor Modulation: Chrysin vs. 7-O-(3-Bromopropyl)-Chrysin in Electrophysiology

Téllez-Arreola et al. demonstrated that 7-O-(3-bromopropyl)-chrysin (structurally identical to the target compound) negatively modulates human ionotropic GABA-A rho1 receptors expressed in Xenopus laevis oocytes, whereas unmodified chrysin is a positive modulator [1]. At 100 µM, the bromopropoxy derivative reduced GABA-induced current amplitude and significantly decreased the locomotion speed of Caenorhabditis elegans after 3-hour exposure, a phenotype not observed with chrysin alone [1]. This reversal of pharmacological effect upon 7-O-(3-bromopropylation) establishes the derivative as a mechanistically distinct tool compound [1].

GABA-A receptor Electrophysiology Anthelmintic screening

AKR1C3 Inhibitor Synthesis: The 7-(3-Bromopropoxy) Substituent as a Critical Intermediate for Selective Chemotherapeutic Potentiators

The compound has been cited as an advanced key intermediate in the preparation of highly selective aldo-keto reductase 1C3 (AKR1C3) inhibitors that act as chemotherapeutic potentiators in acute myeloid leukemia and T-cell acute lymphoblastic leukemia . The Verma et al. 2019 study reported AKR1C3 inhibitors with >2800-fold isoform selectivity over closely related AKR1C isoforms [1]. While the specific final inhibitors and their IC₅₀ values depend on the amine coupling partner, the 3-bromopropoxy handle enables the precise spatial presentation of terminal pharmacophores necessary for isoform discrimination. No other bromoalkyl chain length (e.g., 2-carbon or 4-carbon) has been validated in this same AKR1C3 inhibitor scaffold [1].

AKR1C3 Acute myeloid leukemia Chemopotentiation Isoform selectivity

Optimal Procurement-Driven Applications for 7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one


Synthesis of 3-Carbon-Spacer Chrysin–Amine Antibacterial Conjugates

As the direct precursor to the series 1 chrysin analogues described by Suresh Babu et al., this compound enables the one-step nucleophilic displacement of bromine with morpholine, N-methylpiperazine, piperidine, or dimethylamine to generate antibacterial leads with MIC values as low as 6.25 µg/mL against Bacillus sphaericus, matching the potency of streptomycin [1]. Use of the 3-bromopropoxy (rather than 2-bromoethoxy or 4-bromobutoxy) intermediate is required to reproduce the 3-carbon spacer geometry essential for this activity profile [1].

GABA-A Receptor Pharmacology Tool Compound Generation

Téllez-Arreola et al. established that 7-O-(3-bromopropyl)-chrysin is a negative allosteric modulator of GABA-A rho1 receptors—in contrast to chrysin's positive modulation—and reduces C. elegans locomotion, suggesting anthelmintic potential [2]. Researchers investigating GABA receptor subtype pharmacology or screening for nematicidal agents should procure this specific 3-bromopropoxy derivative; compounds with shorter or longer bromoalkyl chains have not been profiled for this GABA-A modulatory switch and may lack the negative allosteric modulator phenotype [2].

AKR1C3-Selective Inhibitor Development and Chemopotentiation Studies

This compound is cited as an advanced key intermediate for the synthesis of AKR1C3 inhibitors exhibiting >2800-fold selectivity over AKR1C1, AKR1C2, and AKR1C4 [3]. These inhibitors potentiate the efficacy of standard chemotherapeutics in acute myeloid leukemia and T-cell acute lymphoblastic leukemia models [3]. Procurement of this exact bromo intermediate is essential for reproducing the published synthetic route and for generating derivative libraries aimed at optimizing AKR1C3 isoform selectivity [3].

Flavonoid-Based Multitarget Alzheimer's Disease Probe Design

7-O-Bromoalkyl-chrysin intermediates are the starting materials for tacrine–flavonoid hybrids with cholinesterase and β-amyloid inhibitory activities . While the specific data for the 3-bromopropoxy variant is not reported in the tacrine hybrid series, the established reactivity of this intermediate toward amine nucleophiles makes it a suitable candidate for generating dual acetylcholinesterase/Aβ-aggregation inhibitors. Researchers should select this intermediate when the 3-carbon linker length is predicted by molecular modeling to afford optimal dual-site binding at the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase .

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